molecular formula C14H21BFNO4 B2678447 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid CAS No. 2377606-12-5

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid

Cat. No.: B2678447
CAS No.: 2377606-12-5
M. Wt: 297.13
InChI Key: LGSARWFLWPUWNR-UHFFFAOYSA-N
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Description

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected amino group. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a BOC protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction.

    Formation of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Boc-amino)phenylboronic acid
  • 4-(tert-Butoxycarbonyl)amino]benzeneboronic acid
  • C-(1,1-Dimethylethyl) N-(4-boronophenyl)carbamate

Uniqueness

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired .

Properties

IUPAC Name

[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSARWFLWPUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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